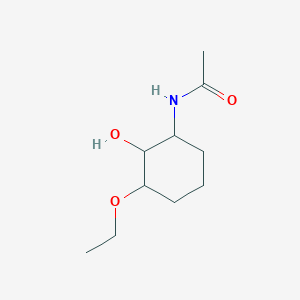![molecular formula C12H18N2O2 B14355554 2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid CAS No. 91907-97-0](/img/structure/B14355554.png)
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid is an organic compound with the molecular formula C12H18N2O2. It is characterized by the presence of a hydrazine group attached to a butanoic acid backbone, with a phenylethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid typically involves the reaction of 2-phenylethylhydrazine with butanoic acid derivatives under controlled conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with a butanoic acid ester in the presence of a catalyst to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and catalysts, as well as the control of reaction parameters, are critical factors in achieving efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .
Scientific Research Applications
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect cellular processes such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Phenylethyl)hydrazinyl]propanoic acid
- 2-[2-(2-Phenylethyl)hydrazinyl]pentanoic acid
- 2-[2-(2-Phenylethyl)hydrazinyl]hexanoic acid
Uniqueness
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid is unique due to its specific structural features, such as the butanoic acid backbone and the phenylethyl substituent. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
91907-97-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[2-(2-phenylethyl)hydrazinyl]butanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(12(15)16)14-13-9-8-10-6-4-3-5-7-10/h3-7,11,13-14H,2,8-9H2,1H3,(H,15,16) |
InChI Key |
YVSNAGOLJPBURV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



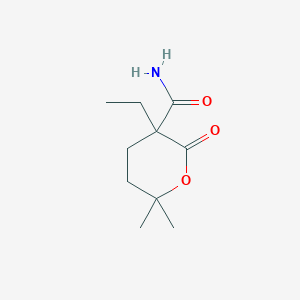
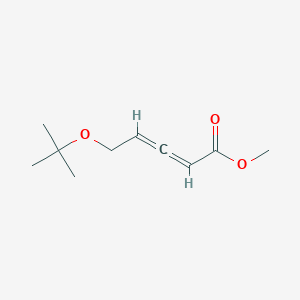
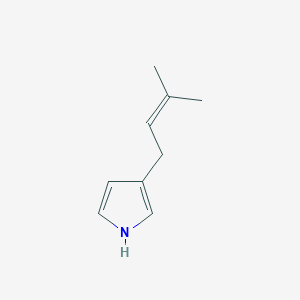
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
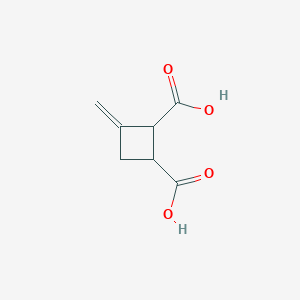


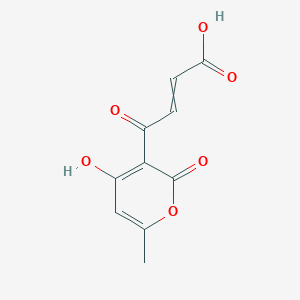
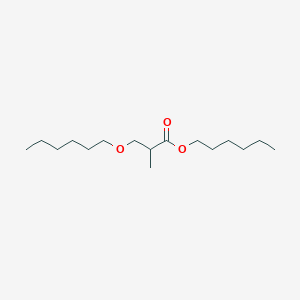
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

